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Introduction
LY345899 is a potent dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2

(MTHFD1 and MTHFD2), key enzymes in one-carbon metabolism.[1][2] This metabolic

pathway is crucial for the synthesis of nucleotides and other essential biomolecules required for

rapid cell proliferation, a hallmark of cancer.[2][3] MTHFD2 is particularly overexpressed in

various cancer types while having low to undetectable levels in normal adult tissues, making it

an attractive therapeutic target.[3] Preclinical studies using animal models, particularly

xenografts, have demonstrated the anti-tumor efficacy of LY345899, highlighting its potential as

a cancer therapeutic.

These application notes provide a comprehensive overview of the administration of LY345899

in animal models of cancer, including detailed protocols, quantitative efficacy data, and visual

representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting One-Carbon
Metabolism
LY345899 exerts its anti-cancer effects by inhibiting MTHFD1 and MTHFD2, thereby disrupting

the one-carbon metabolic pathway. This pathway is essential for the de novo synthesis of

purines and thymidylate, the building blocks of DNA and RNA. In cancer cells, there is a high
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demand for these molecules to support continuous proliferation. By blocking MTHFD1/2,

LY345899 depletes the intracellular pool of one-carbon units, leading to cell cycle arrest and

apoptosis in rapidly dividing cancer cells.

MTHFD1/2 Signaling Pathway in Cancer
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Caption: Inhibition of MTHFD1/2 by LY345899 disrupts one-carbon metabolism.
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Quantitative Data Presentation
The anti-tumor efficacy of LY345899 has been evaluated in various preclinical cancer models.

The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of LY345899
Target IC50 (nM) Assay Type Reference

MTHFD1 96 Enzymatic Assay

MTHFD2 663 Enzymatic Assay

Table 2: In Vivo Efficacy of LY345899 in Xenograft
Models

Cancer Type Animal Model
Treatment
Protocol

Key Findings Reference

Colorectal

Cancer

Patient-Derived

Xenograft (PDX)

5-10 mg/kg,

intraperitoneal

injection, 5

days/week for 4

weeks

Statistically

significant

suppression of

tumor growth.

Mean tumor

weight: 0.74 mg

(LY345899) vs.

1.83 mg

(vehicle).

Colorectal

Cancer

Cell Line-Derived

Xenograft

(SW620, LoVo)

Not specified

Decreased tumor

volume and

metastasis.

Breast Cancer Not specified Not specified
Impaired tumor

growth.

Experimental Protocols
The following protocols provide a general framework for the administration of LY345899 in

mouse xenograft models. These should be adapted based on specific experimental
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requirements and institutional animal care and use guidelines.

Protocol 1: Preparation of LY345899 for Intraperitoneal
Injection
Materials:

LY345899 powder

Dimethyl sulfoxide (DMSO), sterile

Phosphate-buffered saline (PBS) or 0.9% Saline, sterile

Sterile microcentrifuge tubes

Sterile syringes and needles

Procedure:

Vehicle Preparation: A common vehicle for similar compounds involves a mixture of DMSO

and an aqueous solution. For example, a vehicle consisting of 10% DMSO, 40% PEG300,

5% Tween-80, and 45% saline has been used for other MTHFD inhibitors. A simpler vehicle

of DMSO and saline can also be prepared. The final concentration of DMSO should be kept

low to minimize toxicity.

Stock Solution Preparation:

Calculate the required amount of LY345899 based on the desired final concentration and

volume.

Dissolve the LY345899 powder in a minimal amount of sterile DMSO to create a

concentrated stock solution. Ensure complete dissolution by vortexing.

Working Solution Preparation:

On the day of injection, dilute the stock solution with sterile PBS or saline to the final

desired concentration. For example, to achieve a 10 mg/kg dose in a 20g mouse with an

injection volume of 100 µL, the final concentration would be 2 mg/mL.
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Ensure the final solution is clear and free of precipitates. If necessary, gentle warming and

vortexing can be applied. Prepare the working solution fresh for each day of dosing.

Protocol 2: Administration of LY345899 in a Colorectal
Cancer Xenograft Model
Animal Model:

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are typically used for establishing

xenografts.

Xenograft Establishment:

Cell Line-Derived Xenograft (CDX):

Culture colorectal cancer cells (e.g., SW620, LoVo) under standard conditions.

Harvest and resuspend the cells in a sterile medium or PBS, often mixed with Matrigel, to

a final concentration of 1-5 x 10^6 cells per 100-200 µL.

Subcutaneously inject the cell suspension into the flank of the mice.

Patient-Derived Xenograft (PDX):

Obtain fresh tumor tissue from colorectal cancer patients under sterile conditions.

Mechanically or enzymatically dissociate the tissue into small fragments or single-cell

suspensions.

Implant the tumor fragments or cell suspension subcutaneously into the flank of the mice.

Treatment Protocol:

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control (vehicle) groups.
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Administer LY345899 via intraperitoneal injection at a dose of 5-10 mg/kg, 5 days a week for

4 weeks.

Administer an equivalent volume of the vehicle solution to the control group following the

same schedule.

Monitoring and Endpoints:

Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate

tumor volume using the formula: (Length x Width²) / 2.

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of

toxicity.

Clinical Observations: Observe the mice daily for any signs of distress or toxicity.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight

measurement and further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Visualization
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Caption: Workflow for in vivo efficacy testing of LY345899 in xenograft models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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